Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine
Description
Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine (CAS: 1248594-88-8) is a chiral amine derivative featuring a piperidine ring substituted with a methyl group at the 1-position and an isopropylamine group at the 3-position in the (S)-configuration. Its molecular weight is 156.27 g/mol, and its InChIKey is VLGPFQBYVNGJBA-UHFFFAOYNA-N .
Properties
IUPAC Name |
(3S)-1-methyl-N-propan-2-ylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)10-9-5-4-6-11(3)7-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPFQBYVNGJBA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H]1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of a methyl group at the 1-position of the piperidine ring is a critical first step in synthesizing Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine. Patent US8697876B2 outlines a transfer hydrogenation process using formaldehyde as the methyl donor under ambient pressure . In this method, piperidine-4-carboxylic acid (isonipecotic acid) reacts with formaldehyde in the presence of a palladium-on-charcoal catalyst, yielding 1-methylpiperidine-4-carboxylic acid . While this example targets the 4-position, the methodology is adaptable to piperidine-3-carboxylic acid derivatives.
Reaction conditions include heating the mixture to 90–95°C in aqueous formic acid, achieving quantitative methylation . The resulting 1-methylpiperidine-3-carboxylic acid can be converted to its hydrochloride salt using hydrochloric acid, which facilitates subsequent functionalization . This approach avoids the need for hazardous gaseous hydrogen and high-pressure equipment, making it industrially viable.
Stereoselective Synthesis of (S)-1-Methyl-Piperidin-3-yl Intermediates
Achieving the (S)-configuration at the 3-position of the piperidine ring necessitates enantioselective methods. A process disclosed in TDCommons Art. 6581 employs chiral phase-transfer catalysts during cyclization reactions . For example, quinidine-derived catalysts induce asymmetry in spirocyclic intermediates, as demonstrated in the synthesis of related pyrrolopyridine derivatives .
In one embodiment, a mixture of quinidine and 2-bromo-5-methoxybenzyl bromide generates a chiral quinuclidinium salt, which facilitates the cyclization of 3-((5-chloro-3-(chloromethyl)pyridin-2-yl)methyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one . This reaction proceeds at -20 to -10°C, yielding a spirocyclic product with high enantiomeric excess . Adapting this strategy to piperidine systems could enable the stereocontrolled formation of (S)-1-methyl-piperidin-3-yl intermediates.
Introduction of the Isopropylamine Group
The incorporation of the isopropyl moiety at the 3-position of the piperidine ring is achieved through nucleophilic substitution or reductive amination. Patent US8697876B2 highlights the use of Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) for carbon-carbon bond formation . For instance, reacting a pyridine derivative with Turbo Grignard at ambient temperature yields (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone .
Applying this methodology, a piperidin-3-yl ketone intermediate could undergo Grignard addition with isopropylmagnesium chloride, followed by reductive amination to introduce the amine group. Sodium borohydride or catalytic hydrogenation may reduce the resulting imine to the desired amine .
Resolution of Racemic Mixtures for Enantiomeric Enrichment
When asymmetric synthesis yields insufficient enantiomeric excess, chiral resolution becomes necessary. TDCommons Art. 6581 describes the use of (S)-phenylethylamine to resolve racemic carboxylic acids via diastereomeric salt formation . For example, treating a racemic spirocyclic acid with (S)-phenylethylamine in isopropanol selectively crystallizes the (S)-enantiomer .
Final Alkylation and Purification
The coupling of (S)-1-methyl-piperidin-3-yl-amine with an isopropyl group is accomplished via alkylation or acylation-reduction. Patent US8697876B2 details the use of thionyl chloride and diethylamine to convert carboxylic acids to amides . Similarly, treating the amine with isopropyl bromide in the presence of potassium carbonate yields this compound.
Purification often involves solvent extraction and recrystallization. For instance, TDCommons Art. 6581 employs methyl tert-butyl ether and aqueous sodium bicarbonate to isolate intermediates . Final products are typically characterized by NMR, HPLC, and chiral stationary-phase chromatography to verify identity and enantiopurity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group participates in nucleophilic substitution reactions, forming quaternary ammonium salts or modified derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) + NaOH | Quaternary ammonium salts | 75–85% yield in aqueous conditions |
| Acylation | Acetyl chloride, base (e.g., Et₃N) | N-acylated derivatives | 65–80% yield; steric hindrance reduces efficiency |
-
Mechanism : The lone pair on the nitrogen attacks electrophilic centers (e.g., alkyl halides or acyl chlorides), followed by deprotonation or elimination.
-
Research Insight : Steric hindrance from the isopropyl group slows reaction kinetics compared to less substituted amines.
Oxidation Reactions
The tertiary amine undergoes oxidation to form N-oxides under specific conditions.
-
Mechanism : Oxygen transfer from the oxidizing agent to the nitrogen lone pair.
-
Applications : N-oxides are intermediates in drug metabolism studies.
Reduction Reactions
While the compound itself is a reduced amine, its derivatives (e.g., imines) can undergo further reduction.
Acid-Base Reactions
The amine forms stable salts with acids, enhancing solubility for pharmaceutical formulations.
| Acid | Conditions | Product | Application |
|---|---|---|---|
| HCl (gaseous) | Ether, 0°C | Hydrochloride salt | Common for drug crystallization |
| H₂SO₄ | Ethanol, RT | Sulfate salt | Used in analytical standardization |
Ring-Opening and Cyclization
The piperidine ring can engage in ring-opening or cycloaddition reactions.
Research Findings and Trends
-
Stereochemical Influence : The (S)-configuration at C3 enhances enantioselectivity in asymmetric synthesis .
-
Catalytic Applications : Palladium-catalyzed cross-coupling reactions with aryl halides yield biaryl derivatives (60–75% yield) .
-
Thermodynamic Stability : DFT studies indicate that steric strain from the isopropyl group lowers activation energy for N-oxide formation.
Scientific Research Applications
Medicinal Chemistry
Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine is primarily recognized for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, a study demonstrated that certain piperidine-based compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established drugs like bleomycin . The introduction of three-dimensional structures in these compounds enhances their interaction with protein binding sites, suggesting that this compound may have similar beneficial properties in cancer therapy.
Inhibitors of Kinases
This compound has also been investigated as an inhibitor of specific kinases, such as spleen tyrosine kinase (SYK) and calmodulin-dependent kinases. These kinases play crucial roles in various diseases, including autoimmune disorders and cancers. Research indicates that this compound derivatives can selectively inhibit these kinases, potentially leading to new treatments for conditions like lymphoma and obesity-related insulin resistance .
Pharmacological Properties
The pharmacokinetic profile of this compound has been assessed through various studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
ADME Characteristics
| Property | Value |
|---|---|
| LogD | 2.5 |
| Solubility (μM) | 150 |
| Mouse MIC | 12 |
| Rat MIC | <1 |
| Human PPB (%) | 92 |
These parameters indicate favorable solubility and distribution characteristics, which are critical for drug efficacy and safety.
Structure-Based Drug Design
A notable case study involved the structure-based design of inhibitors targeting the USP1/UAF1 deubiquitinase complex. The study established the druggability of this complex and identified this compound as a promising lead compound for further development . The research focused on optimizing the compound's binding affinity and selectivity through systematic modifications.
Synthesis and Optimization
Another significant study detailed the synthesis of this compound derivatives aimed at enhancing their pharmacological activity. The synthesis involved various reaction conditions that facilitated the formation of high-purity compounds suitable for biological testing . This optimization process is crucial for developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related amines below:
Functional and Application-Based Comparisons
- Receptor Binding :
- Solubility and Bioavailability :
Research Findings and Challenges
- Patent Relevance : Derivatives of the target compound, such as those in EP 1,763,351 B9 , highlight its utility in constructing complex pharmacophores, though its direct therapeutic use remains unexplored.
Biological Activity
Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its neuroactive properties, and an isopropyl group that enhances its lipophilicity. The molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms, which are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It may function as an agonist or antagonist at specific receptor sites, modulating signal transduction pathways and influencing cellular responses. For instance, studies suggest that compounds with similar structures can interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways .
Neuropharmacological Effects
Research indicates that this compound exhibits notable neuropharmacological properties. Compounds with piperidine moieties have been linked to psychoactive effects, making this compound a candidate for further studies in treating neurological disorders .
Enzyme Inhibition Studies
The compound has shown potential as an inhibitor of dipeptidylpeptidase-IV (DPP-IV), an enzyme relevant in glucose metabolism and type 2 diabetes management. Inhibition of DPP-IV can enhance incretin levels, promoting insulin secretion and lowering blood glucose levels .
Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies :
- Binding Affinity :
- Case Studies :
Data Tables
The following tables summarize key findings from various studies related to this compound:
| Study Focus | Compound Tested | Key Findings |
|---|---|---|
| G9a Inhibition | This compound | Reduced G9a activity in MDA-MB-231 cells |
| DPP-IV Inhibition | Various analogs including Isopropyl derivative | Enhanced incretin levels observed |
| Neuropharmacological Effects | Piperidine derivatives | Psychoactive properties linked to neurotransmitter systems |
Q & A
Q. What are the recommended synthetic routes for Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine, and how can reaction conditions be optimized?
Answer: The synthesis of chiral amines like this compound typically involves nucleophilic substitution or reductive amination. Key steps include:
- Nucleophilic substitution : Reacting a piperidine derivative (e.g., (S)-1-methyl-piperidin-3-ol) with isopropylamine under acidic catalysis. Optimize temperature (40–80°C) and solvent polarity (e.g., DMF or THF) to enhance nucleophilicity .
- Reductive amination : Condense a ketone precursor (e.g., 1-methyl-piperidin-3-one) with isopropylamine using NaBH₃CN or H₂/Pd-C. Control pH (6–8) and reaction time (12–24 hrs) to minimize byproducts .
Characterize intermediates via HPLC or GC-MS to monitor reaction progress .
Q. How can the stereochemical configuration of the (S)-1-methyl-piperidin-3-yl group be confirmed?
Answer: Use a combination of:
- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Compare retention times with known standards .
- Optical rotation : Measure specific rotation ([α]D) and compare to literature values for (S)-configured analogs .
- X-ray crystallography : Resolve the crystal structure if a single crystal is obtainable, as demonstrated for structurally similar piperidine derivatives .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) with <5 ppm accuracy .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during asymmetric synthesis of this chiral amine?
Answer:
- Chiral auxiliaries : Temporarily attach a chiral group (e.g., Evans’ oxazolidinone) to the amine precursor, followed by cleavage post-synthesis .
- Enzymatic resolution : Use lipases or transaminases to selectively hydrolyze the undesired enantiomer. Optimize enzyme loading (5–10 wt%) and solvent (e.g., MTBE) .
- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to achieve >90% ee .
Q. How can catalytic systems enhance yield and selectivity in the synthesis?
Answer:
- Heterogeneous catalysts : Use Pd/Al₂O₃ for reductive amination. Optimize metal loading (1–5 wt%) and H₂ pressure (1–3 bar) to suppress over-reduction .
- Organocatalysts : Apply proline-derived catalysts for asymmetric Mannich reactions. Tweak solvent (e.g., DCM) and temperature (−20°C to RT) to control stereoselectivity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hrs to 2 hrs) and improve yield by 15–20% .
Q. What green chemistry approaches minimize waste in the synthesis?
Answer:
- Solvent-free reactions : Perform mechanochemical synthesis using ball milling. Achieve 70–85% yield with minimal solvent .
- Biobased solvents : Replace DMF with Cyrene™ (derived from cellulose) to reduce toxicity. Adjust reaction time by 10–15% .
- Flow chemistry : Use microreactors for continuous synthesis, improving atom economy by 20% and reducing energy use .
Q. How should researchers address contradictory data in pharmacological studies of this compound?
Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Use fluorescence-based kits (e.g., Kinase-Glo®) to measure IC₅₀ against target enzymes (e.g., kinases or GPCRs) .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .
- Membrane permeability : Conduct Caco-2 monolayer studies to predict oral bioavailability. Use Papp values >1×10⁻⁶ cm/s as a benchmark .
Q. How can stability studies under varying pH and temperature conditions be designed?
Answer:
Q. What computational tools aid in predicting the compound’s physicochemical properties?
Answer:
- LogP calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients. Validate with shake-flask experiments .
- pKa prediction : Employ SPARC or ChemAxon to identify protonation states relevant to bioavailability .
- Solubility modeling : Apply Hansen solubility parameters (HSPiP software) to screen excipients for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
